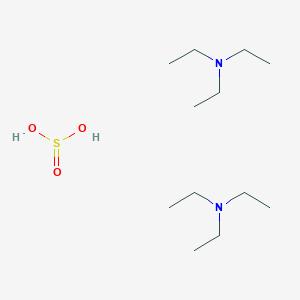
N,N-diethylethanamine;sulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine, also known as triethylamine, is an organic compound with the chemical formula (C2H5)3N. It is a tertiary amine, meaning it has three ethyl groups attached to the nitrogen atom. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid that is often used in its salt forms, such as sulfites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine is typically synthesized through the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to triethylamine.
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced by the catalytic hydrogenation of diethylamine. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with alkyl halides to form quaternary ammonium salts.
Acid-base reactions: It reacts with acids to form salts, such as triethylammonium chloride.
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Common Reagents and Conditions
Alkyl halides: Used in nucleophilic substitution reactions.
Acids: Used in acid-base reactions to form salts.
Oxidizing agents: Used in oxidation reactions to form amides.
Major Products
Quaternary ammonium salts: Formed from nucleophilic substitution reactions.
Triethylammonium salts: Formed from acid-base reactions.
N,N-diethylacetamide: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a base in various organic synthesis reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: It is used in the production of rubber, resins, and dyes.
Wirkmechanismus
N,N-diethylethanamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, making it a valuable reagent in organic synthesis. Its molecular targets include carbonyl compounds, alkyl halides, and acids, where it participates in nucleophilic substitution and acid-base reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group and one hydrogen atom attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylethanamine is unique due to its three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a more selective nucleophile and base compared to other similar amines.
Eigenschaften
CAS-Nummer |
84658-31-1 |
|---|---|
Molekularformel |
C12H32N2O3S |
Molekulargewicht |
284.46 g/mol |
IUPAC-Name |
N,N-diethylethanamine;sulfurous acid |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
InChI-Schlüssel |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



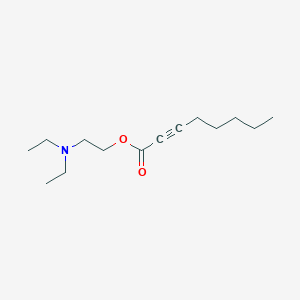
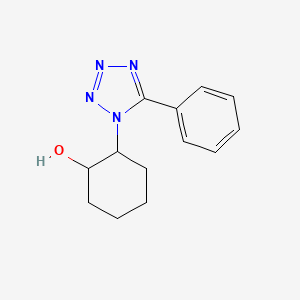
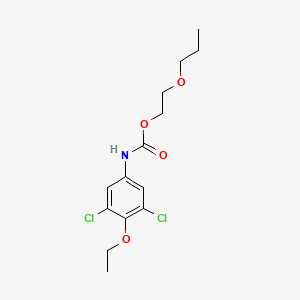

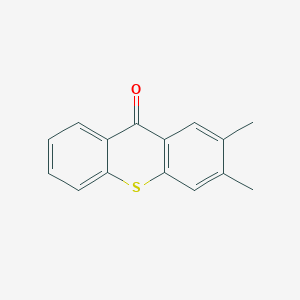
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
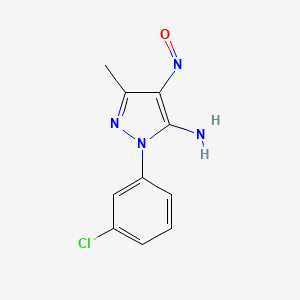
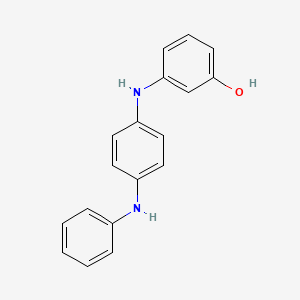
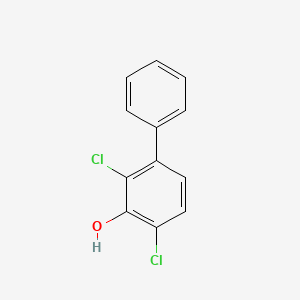
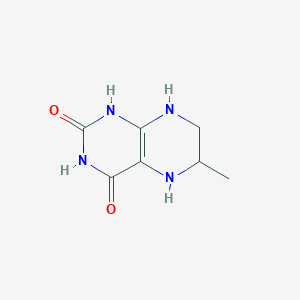
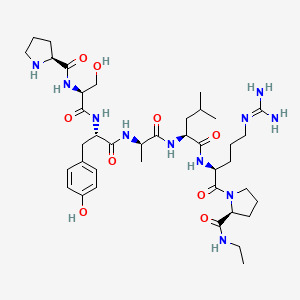
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)

